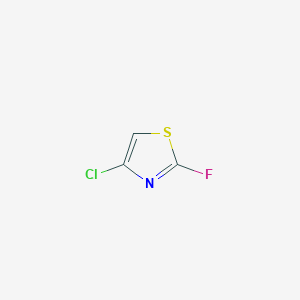

Thiazole, 4-chloro-2-fluoro-

Description

Significance of Thiazole (B1198619) Scaffolds in Modern Organic Synthesis

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a cornerstone of modern organic and medicinal chemistry. tandfonline.commedmedchem.comresearchgate.net This structural motif is not merely a synthetic curiosity but is a key component in a vast array of biologically active compounds and approved pharmaceuticals. researchgate.netbohrium.comfabad.org.tr Its prevalence stems from its aromatic character and its ability to engage in various intermolecular interactions, making it a privileged scaffold in drug discovery. medmedchem.comresearchgate.net

Thiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. tandfonline.combohrium.comfabad.org.tr The thiazole core is integral to the structure of well-known drugs such as the antiretroviral Ritonavir and the anti-inflammatory Meloxicam. researchgate.netbohrium.com Beyond medicine, thiazoles are also crucial in the development of dyes and photographic materials, highlighting their versatility. tandfonline.com The continuous development of novel synthetic methods to access functionalized thiazoles underscores their enduring importance in chemical science. medmedchem.comorganic-chemistry.org

Unique Research Interest in Halogenated Heterocyclic Compounds

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto heterocyclic scaffolds is a powerful strategy in modern chemical synthesis and drug design. sigmaaldrich.com Halogens can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity for biological targets. researchgate.net This strategic incorporation, known as halogenation, is a key tool for medicinal chemists to fine-tune the characteristics of a lead compound. sigmaaldrich.comresearchgate.net

Halogenated heterocycles serve as versatile intermediates in organic synthesis, with the halogen atom acting as a handle for further molecular elaboration through reactions like cross-coupling. sigmaaldrich.com The specific halogen used can also introduce unique non-covalent interactions, such as halogen bonding, which is increasingly recognized for its potential to enhance protein-ligand binding. acs.org The high electrophilicity and good leaving group ability of halogens are pivotal for activating organic molecules and enabling diverse cyclization strategies to build complex carbocyclic and heterocyclic systems. mdpi.com Consequently, the market is rich with thousands of halogenated heterocyclic building blocks available for a wide array of synthetic applications. sigmaaldrich.com

Overview of the Academic Research Landscape for Thiazole, 4-chloro-2-fluoro- and its Derivatives

The academic research landscape for the specific compound, 4-chloro-2-fluoro-thiazole , is more niche compared to the broader field of thiazole chemistry. While extensive literature exists on halogenated thiazoles in general, studies focusing explicitly on this di-halogenated derivative are less common. However, the existing research on related structures provides a strong foundation for understanding its potential reactivity and utility.

Research into halogenated thiazoles often involves their use as key intermediates in the synthesis of more complex molecules. For instance, the differential reactivity of halogens at various positions on the thiazole ring allows for selective functionalization. The "halogen dance" reaction, a process involving the transposition of a halogen and a metal on an aromatic ring, has been applied to thiazole systems to create highly substituted derivatives that would be difficult to access otherwise. nih.govacs.orgacs.org

The table below summarizes some of the key research areas involving halogenated thiazoles, which informs the potential applications and synthetic routes for 4-chloro-2-fluoro-thiazole and its derivatives.

| Research Area | Description | Potential Relevance to 4-chloro-2-fluoro-thiazole |

| Cross-Coupling Reactions | Using halogenated thiazoles as substrates in palladium-catalyzed reactions (e.g., Stille, Suzuki) to form C-C bonds. nih.govacs.org | The chlorine at C4 could be a reactive site for cross-coupling, allowing for the introduction of various substituents. |

| Halogen Dance Reaction | Isomerization of lithiated halothiazoles to access different substitution patterns. nih.govacs.org | Could potentially be used to synthesize isomers or more complex derivatives from a 4-chloro-2-fluoro-thiazole precursor. |

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a halogen atom by a nucleophile. | The reactivity of the chloro and fluoro substituents towards nucleophiles would be a key area of study. |

| Synthesis of Bioactive Molecules | Incorporating the halogenated thiazole core into larger molecules to create compounds with potential pharmaceutical or agrochemical activity. chemicalpapers.commdpi.com | 4-chloro-2-fluoro-thiazole could serve as a valuable building block for novel bioactive agents. |

While direct and extensive research on 4-chloro-2-fluoro-thiazole itself is limited, the principles established from the study of other di- and mono-halogenated thiazoles provide a clear roadmap for future investigations into its synthesis, reactivity, and application as a versatile chemical building block.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-fluoro-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HClFNS/c4-2-1-7-3(5)6-2/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFTBSLJGUKLVJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HClFNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496791-62-9 | |

| Record name | 4-chloro-2-fluoro-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Methodologies for the Synthesis of Thiazole, 4 Chloro 2 Fluoro and Analogues

Classical and Contemporary Approaches to Thiazole (B1198619) Ring Formation

The construction of the thiazole ring is a well-established field in heterocyclic chemistry, with several named reactions serving as the foundation for both classical and modern synthetic efforts. These methods offer versatile pathways to a wide range of substituted thiazoles.

Hantzsch Thiazole Synthesis and its Adaptations in Halogenated Systems

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most fundamental and widely employed methods for the construction of the thiazole ring. nih.govsynarchive.com The classical approach involves the condensation reaction between an α-haloketone and a thioamide. synarchive.com This reaction proceeds via a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to afford the thiazole ring.

The versatility of the Hantzsch synthesis allows for the introduction of various substituents on the thiazole ring by modifying the starting α-haloketone and thioamide. This adaptability is particularly valuable for the synthesis of halogenated thiazoles. For instance, the synthesis of 4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-amine has been achieved through the Hantzsch reaction of 2-chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone with thiourea. arabjchem.org Microwave-assisted Hantzsch synthesis has also been effectively used to prepare various N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and substituted thioureas, often resulting in improved yields and shorter reaction times compared to conventional heating. nih.gov

The synthesis of thiazoles containing fluorine, a key element in many modern pharmaceuticals, can also be accomplished using this method. For example, 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles have been synthesized by condensing respective thiosemicarbazones with 2-bromo-4-fluoroacetophenone. nih.gov The presence of electron-withdrawing groups, such as fluorine and chlorine, on the reactants can influence the reaction rate and yield.

| Reactant 1 | Reactant 2 | Product | Key Features of Adaptation |

| α-Haloketone (e.g., 2-bromo-4-fluoroacetophenone) | Thioamide/Thiourea/Thiosemicarbazone | Halogenated Thiazole | Allows for the introduction of halogen substituents at various positions of the thiazole ring or on appended functionalities. |

| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones | N-phenylthiourea | N-phenyl-4-(imidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | Microwave irradiation can accelerate the reaction and improve yields. |

| 2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone | Thiourea | 4-(2,7-Dichloro-9H-fluoren-4-yl)thiazol-2-amine | Demonstrates the synthesis of thiazoles with multiple halogen substituents on an aryl appendage. |

Cook–Heilbron and Herz Synthetic Strategies Applied to Thiazole Scaffolds

Besides the Hantzsch synthesis, other classical methods such as the Cook–Heilbron and Herz syntheses provide alternative routes to thiazole scaffolds. The Cook–Heilbron synthesis affords 5-aminothiazoles through the reaction of α-aminonitriles with carbon disulfide, dithioacids, or related compounds. wikipedia.org This method is particularly useful for introducing an amino group at the C5 position of the thiazole ring. The reaction is typically carried out under mild conditions and offers a pathway to a class of thiazoles that may be challenging to access through other routes. wikipedia.org

The Herz reaction, while not a direct thiazole synthesis, provides access to key intermediates, 2-aminothiolates, which can then be acylated to form thiazoles. Although less common for the direct synthesis of simple thiazoles, these classical methods contribute to the diversity of available thiazole building blocks.

Targeted Synthesis of 4-chloro-2-fluoro-thiazole Derivatives

The synthesis of the specifically substituted "Thiazole, 4-chloro-2-fluoro-" presents a unique challenge due to the presence of two different halogen atoms at electronically distinct positions on the thiazole ring. The following sections explore potential synthetic strategies for this target molecule and its derivatives.

Condensation Reactions Involving α-Haloketones and Thioamides

A plausible and direct approach to the synthesis of 4-chloro-2-fluoro-thiazole derivatives is through a modified Hantzsch synthesis. This would necessitate the use of carefully selected halogenated precursors. To obtain a 4-chloro-thiazole, an α-chloroketone or a related synthon is required. For the introduction of a 2-fluoro substituent, a fluorinated thioamide would be the key reagent.

A potential synthetic route could involve the reaction of a 1,1-dichloro-acetone derivative with a fluoro-thioamide. The challenge lies in the synthesis and stability of the requisite fluorinated thioamides, such as fluoro-thioformamide or a derivative. The reactivity of the C-F bond and the potential for side reactions under the condensation conditions would need to be carefully managed.

| α-Halocarbonyl Precursor | Thioamide Precursor | Potential Product | Synthetic Considerations |

| 1,3-Dichloroacetone | Fluoro-thioacetamide | 2-Fluoro-4-chloro-5-methylthiazole | Availability and stability of fluoro-thioacetamide. Control of regioselectivity. |

| Dichloroacetaldehyde (B1201461) | Fluoro-thioformamide | 4-Chloro-2-fluoro-thiazole | Reactivity and handling of dichloroacetaldehyde and fluoro-thioformamide. |

| α,α-Dihalo ketones | Substituted Thioamides | Halogenated Thiazoles | The specific halogenation pattern of the ketone dictates the substitution at the C4 and C5 positions of the thiazole. |

Multicomponent Reaction Approaches for Thiazole Formation

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. Several MCRs have been developed for the synthesis of thiazole derivatives. nih.govmdpi.com A one-pot multicomponent synthesis of thiazole derivatives has been developed using aldehydes, benzoylisothiocyanate, and alkyl bromides in the presence of a catalyst. nih.gov

To synthesize 4-chloro-2-fluoro-thiazole via an MCR, one would need to design a reaction that incorporates sources of the chloro and fluoro substituents at the appropriate positions. This could potentially involve a reaction between a fluorinated isothiocyanate, a chloro-substituted aldehyde or ketone, and a third component that facilitates the cyclization. The development of such a specific MCR would require significant optimization of reaction conditions and catalysts. A chemoenzymatic one-pot multicomponent synthesis of thiazoles has also been reported, highlighting the potential for biocatalysis in generating thiazole diversity. nih.gov

Cyclization Reactions and Precursor Transformations

The synthesis of 4-chloro-2-fluoro-thiazole can also be envisioned through the cyclization of appropriately functionalized acyclic precursors. This could involve the construction of a molecule containing the N-C-S backbone and the C-C fragment of the thiazole ring, with the chloro and fluoro substituents already in place, followed by a final ring-closing step.

Another strategy involves the transformation of a pre-existing thiazole ring. For example, one could start with a readily available thiazole, such as 2-amino-4-chlorothiazole, and attempt to introduce the fluorine atom at the 2-position. This could potentially be achieved through a diazotization reaction followed by a Schiemann reaction or by using modern fluorinating agents. However, the reactivity of the thiazole ring and the potential for ring-opening or rearrangement under harsh reaction conditions would be significant challenges to overcome.

Similarly, starting with a 2-fluorothiazole (B1628781) and introducing a chlorine atom at the 4-position via electrophilic chlorination could be another route. The regioselectivity of such a reaction would be crucial. The synthesis of 2,3,4-trisubstituted thiazoles from 1,4-disubstituted thiosemicarbazides and chloroacetone (B47974) demonstrates a versatile cyclization approach to substituted thiazoles. mdpi.com

| Precursor Type | Transformation | Target | Key Challenges |

| Acyclic Thioamide Precursor | Intramolecular Cyclization | 4-Chloro-2-fluoro-thiazole | Synthesis of the functionalized acyclic precursor. |

| 2-Amino-4-chlorothiazole | Diazotization/Fluorination (e.g., Schiemann reaction) | 4-Chloro-2-fluoro-thiazole | Stability of the diazonium salt and efficiency of the fluorination step. |

| 2-Fluorothiazole | Electrophilic Chlorination | 4-Chloro-2-fluoro-thiazole | Controlling the regioselectivity of the chlorination. |

Transition Metal-Catalyzed Transformations in Halogenated Thiazole Synthesis

Transition metals, particularly palladium, have become indispensable tools in the synthesis of complex heterocyclic compounds, including halogenated thiazoles. These catalysts facilitate the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for the functionalization of halogenated thiazoles. The Suzuki-Miyaura and Sonogashira couplings are cornerstone reactions in this field, enabling the introduction of aryl, heteroaryl, and alkynyl groups onto the thiazole ring.

The Suzuki-Miyaura coupling , which pairs an organic halide with a boronic acid or ester, is widely used for C-C bond formation on heteroaromatic systems. nih.gov The reaction's success is often dependent on the choice of catalyst, ligands, base, and solvent system. nih.govcdnsciencepub.com For polyhalogenated thiazoles, the site-selectivity of the coupling is a critical consideration. The relative reactivity of halogens (I > Br > Cl) often dictates the position of the initial coupling, although electronic effects of the heterocyclic ring and steric hindrance can also strongly influence the outcome. nih.govnih.gov For instance, studies on other halogenated heterocycles have shown that specific palladium catalysts can selectively activate one halogen over another, allowing for sequential, site-selective functionalization. nih.govnih.gov Microwave irradiation has been shown to accelerate Suzuki-Miyaura reactions in the thiazole series, often in aqueous media, providing a green and efficient synthetic route. rsc.orgscispace.com

The Sonogashira coupling facilitates the reaction of a terminal alkyne with an aryl or vinyl halide, providing a direct route to alkynyl-substituted thiazoles. acs.orgnih.gov These reactions are typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. soton.ac.uk Modern protocols have been developed that are copper-free, which can be advantageous in synthesizing molecules for biological applications where copper contamination is a concern. acs.orgnih.gov The development of air-stable palladium precatalysts has further simplified these procedures, allowing for reactions to be run under mild, room-temperature conditions with broad functional group tolerance. acs.orgnih.gov

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Halogenated Heterocycles This table presents generalized conditions and findings from studies on various halogenated heterocycles, including thiazoles, which are applicable to the synthesis of analogues of Thiazole, 4-chloro-2-fluoro-.

View Data

| Reaction Type | Halide Substrate | Coupling Partner | Catalyst System | Base | Solvent | Key Findings | Citations |

| Suzuki-Miyaura | 5-Halothiazoles | Arylboronic acids | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | Aqueous | Microwave irradiation significantly accelerates the reaction. | rsc.orgscispace.com |

| Suzuki-Miyaura | Dihalo-1,2,4-thiadiazole | Arylboronic acids | Pd(PPh₃)₄ | K₂CO₃ | Toluene / Dioxane | Regioselectivity is dependent on reaction temperature and catalyst choice. | nih.gov |

| Suzuki-Miyaura | Polyhalopyridines | Arylboronic acids | PdCl₂(dppf) | K₂CO₃ | Methanol | Chelation effects from substituents can direct regioselectivity, overriding typical halogen reactivity. | nih.gov |

| Sonogashira | Aryl Bromides | Terminal Alkynes | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | Efficient, copper-free coupling at room temperature with broad functional group tolerance. | acs.orgnih.gov |

| Sonogashira | Bromo-fluoro-cyanopyridines | Terminal Alkynes | Pd(PPh₃)₄ / CuI | Et₃N | THF | Effective for introducing alkynyl groups onto complex halogenated heterocycles. | soton.ac.uk |

While palladium is dominant, other transition metals also play a significant role in thiazole synthesis. Copper-catalyzed reactions, for example, are used for C-H arylation and cyclization reactions to form the thiazole ring itself. organic-chemistry.orgnih.gov A copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (B1210189) provides a route to substituted thiazoles under mild conditions. organic-chemistry.orgnih.gov

Iron salts have also been investigated as catalysts. For instance, iron(III) bromide can catalyze the formation of 4-substituted 5-thiocyano-2-aminothiazoles from vinyl azides and potassium thiocyanate. nih.gov Rhodium(II) catalysts can be used to convert 1-sulfonyl-1,2,3-triazoles and thionoesters into 2,5-disubstituted thiazoles. organic-chemistry.org These alternative metal-catalyzed methods expand the toolkit available for synthesizing diverse thiazole derivatives.

Regioselective Synthesis Strategies for Polysubstituted Halogenated Thiazoles

Achieving the correct substitution pattern on the thiazole ring is a primary challenge in synthesizing a target molecule like 4-chloro-2-fluoro-thiazole. Regioselectivity can be controlled at different stages, either during the initial ring formation or through subsequent functionalization of a pre-formed thiazole core.

Electrophilic substitution on the thiazole ring, such as halogenation, typically occurs at the C5-position due to the electronic nature of the heterocycle. pharmaguideline.comresearchgate.net If the C5-position is already occupied, substitution may occur at C4. researchgate.net This inherent reactivity can be exploited to introduce halogens selectively. For example, bromination of 4-substituted-2-methylthiazoles with N-Bromosuccinimide (NBS) occurs selectively at the 5-position. nih.gov

Directed metallation is another powerful strategy. The use of strong bases like lithium diisopropylamide (LDA) can deprotonate specific positions on the thiazole ring, often adjacent to an existing substituent. The resulting lithiated species can then be quenched with an electrophile to introduce a new functional group with high regiocontrol. researchgate.net For instance, 2,4-dihalothiazoles can be deprotonated at the C5-position, and the resulting organolithium intermediate can be trapped to create various trisubstituted thiazoles. researchgate.net Similarly, halogen-metal exchange reactions, typically using an organolithium reagent like n-butyllithium, can selectively replace a more reactive halogen (like bromine) with lithium, allowing for subsequent functionalization at that specific site. researchgate.net

In transition metal-catalyzed C-H activation, the choice of directing group and catalyst system is crucial for controlling regioselectivity. researchgate.netnih.gov Different palladium and rhodium catalysts can direct olefination or arylation to either the C2 or C5 position of the thiazole ring depending on the reaction conditions and the substituents present on the ring. researchgate.netnih.gov

Optimization of Solvent Systems and Reaction Conditions for Thiazole, 4-chloro-2-fluoro- Synthesis

The efficiency, yield, and selectivity of synthetic reactions are highly dependent on the chosen conditions. Optimization of parameters such as solvent, temperature, catalyst, and reaction time is a critical step in developing a robust synthesis for halogenated thiazoles.

Solvent choice can dramatically influence reaction outcomes. While traditional syntheses often use high-boiling point, hazardous solvents like DMF or nitrobenzene, there is a significant drive towards "green" chemistry alternatives. bepls.commdpi.com Water, polyethylene (B3416737) glycol (PEG), and deep eutectic solvents have been successfully used for thiazole synthesis. bepls.commdpi.com For example, a simple and high-yielding procedure for 2-(alkylsulfanyl)thiazoles uses water as the solvent, eliminating the need for a catalyst. bepls.com

The use of microwave irradiation has emerged as a key optimization technique, often leading to drastically reduced reaction times and improved yields compared to conventional heating. nih.govbepls.com One-pot syntheses of hydrazinyl thiazoles can be completed in seconds under microwave irradiation in solvent-free conditions. bepls.com Similarly, Suzuki-Miyaura couplings on thiazoles have been efficiently performed in aqueous media under microwave heating. rsc.orgscispace.com

Catalyst selection is also paramount. In copper-catalyzed cyclizations for thiazole synthesis, screening various copper salts (CuI, CuCl, Cu(OAc)₂) and comparing them to other metal salts (FeCl₃, PdCl₂) is necessary to identify the optimal system. nih.gov

Table 2: Effect of Reaction Conditions on Thiazole Synthesis

View Data

| Reaction Type | Starting Materials | Conditions Varied | Optimized Condition | Outcome | Citations |

| Hantzsch Thiazole Synthesis | α-haloketone, thiourea, aldehyde | Energy Source | Microwave Irradiation | Shorter reaction times (minutes vs. hours), high yields. | bepls.com |

| Suzuki-Miyaura Coupling | 5-Bromothiazole, Phenylboronic acid | Solvent / Energy | Water / Microwave | Rapid (minutes), high-yielding, and environmentally friendly reaction. | rsc.orgscispace.com |

| Multicomponent Synthesis | Arylglyoxals, Thioamides, Lawsone | Solvent | Acetic Acid | Catalyst- and metal-free conditions, excellent yields in short reaction times. | acs.org |

| Thiazolo[5,4-d]thiazole Synthesis | Dithiooxamide, Aldehyde | Solvent System | L-proline/ethylene glycol | Eco-friendly conditions with yields comparable or better than traditional methods using hazardous solvents. | mdpi.com |

One-Pot Synthetic Procedures for Thiazole, 4-chloro-2-fluoro- and Related Compounds

One-pot procedures, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. bepls.comacgpubs.org Multicomponent reactions (MCRs) are a particularly powerful type of one-pot synthesis where three or more reactants combine to form a product that incorporates portions of all starting materials.

The Hantzsch thiazole synthesis, a classic method involving the condensation of an α-haloketone and a thioamide, is often adapted into one-pot, multicomponent protocols. bepls.comacgpubs.org For example, new Hantzsch thiazole derivatives can be synthesized in high yields via a one-pot reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and various benzaldehydes using a reusable solid acid catalyst. bepls.com Another variation allows for the synthesis of novel thiazole and thiazolyl-pyrazole derivatives from a bromoacetyl compound, thiosemicarbazide, and carbonyl compounds in a single step with short reaction times and high yields. acgpubs.org

These methods simplify complex syntheses by avoiding lengthy purification steps for intermediates. nih.gov Researchers have developed one-pot, three-component reactions to synthesize novel thiazole derivatives with potential biological activity, demonstrating the utility of this approach for generating libraries of related compounds efficiently. acs.orgnih.gov The key advantages of these procedures are often short reaction times, high yields, simple workup, and environmentally benign conditions. acgpubs.org

Advanced Spectroscopic and Diffraction Based Characterization Techniques in Thiazole, 4 Chloro 2 Fluoro Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of "Thiazole, 4-chloro-2-fluoro-". By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental for elucidating the carbon-hydrogen framework of "Thiazole, 4-chloro-2-fluoro-".

In the ¹H NMR spectrum, the single proton attached to the thiazole (B1198619) ring (H-5) is expected to exhibit a distinct chemical shift. This shift is influenced by the electron-withdrawing effects of the adjacent sulfur atom and the chlorine atom at the C-4 position. The fluorine atom at the C-2 position would further influence the electronic environment, and spin-spin coupling between the proton and the fluorine nucleus (³JH-F) would likely result in a doublet for the H-5 signal.

The ¹³C NMR spectrum provides information on the three carbon atoms in the thiazole ring. The chemical shifts of C-2, C-4, and C-5 are highly dependent on the attached substituents. The carbon atom bonded to fluorine (C-2) would show a large chemical shift and a significant one-bond carbon-fluorine coupling constant (¹JC-F). Similarly, the carbon bonded to chlorine (C-4) will be deshielded. The C-5 carbon's resonance will also be influenced by the adjacent halogen and sulfur atoms. Assignments are based on established data for substituted thiazoles and chromones. asianpubs.org

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|---|

| ¹H | H-5 | 7.0 - 8.0 | Doublet (d) | ³JH-F ≈ 1-3 |

| ¹³C | C-2 | 155 - 170 | Doublet (d) | ¹JC-F ≈ 240-260 |

| C-4 | 140 - 155 | Singlet (s) or Doublet (d) | ²JC-F ≈ 20-30 | |

| C-5 | 115 - 125 | Doublet (d) | ³JC-F ≈ 3-5 |

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an exceptionally powerful and sensitive tool for the characterization of "Thiazole, 4-chloro-2-fluoro-". The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly receptive to NMR analysis. wikipedia.org This technique offers several advantages, including a wide range of chemical shifts that minimizes signal overlap and high sensitivity to the local electronic environment. huji.ac.ilnih.gov

The chemical shift of the fluorine atom in "Thiazole, 4-chloro-2-fluoro-" provides a direct probe of its molecular surroundings. The position of the resonance is indicative of the electronic effects of the thiazole ring and the adjacent chlorine atom. Furthermore, spin-spin coupling between the ¹⁹F nucleus and the H-5 proton (³JF-H) and the ring carbons (¹JF-C2, ²JF-C4, ³JF-C5) provides crucial information for confirming the molecular structure. wikipedia.org The magnitude of these coupling constants can offer insights into the geometry of the molecule. This technique is particularly valuable for quality control and for studying the interactions of the molecule in different chemical environments. nih.govbiophysics.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. These methods are instrumental in identifying the functional groups and confirming the skeletal structure of "Thiazole, 4-chloro-2-fluoro-".

The IR spectrum would display characteristic absorption bands corresponding to the stretching and bending vibrations of the bonds within the molecule. Key expected vibrations include:

C=N stretching: Typically observed in the 1650-1550 cm⁻¹ region.

C=C stretching: Aromatic and heteroaromatic ring stretching vibrations usually appear in the 1600-1400 cm⁻¹ range.

C-S stretching: These vibrations are often weaker and can be found in the 800-600 cm⁻¹ region.

C-Cl stretching: A strong absorption band is expected in the 850-550 cm⁻¹ range.

C-F stretching: A very strong and characteristic absorption is typically found in the 1400-1000 cm⁻¹ region.

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. mdpi.com While C-F and C-Cl bonds have strong IR absorptions, the symmetric vibrations of the thiazole ring may be more prominent in the Raman spectrum. The combination of both IR and Raman data allows for a more complete vibrational assignment and structural confirmation of the molecule. nih.gov

| Vibrational Mode | Technique | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C=N Stretch | IR/Raman | 1650 - 1550 | Medium to Strong |

| C=C Ring Stretch | IR/Raman | 1600 - 1400 | Medium to Strong |

| C-F Stretch | IR | 1400 - 1000 | Strong |

| C-Cl Stretch | IR | 850 - 550 | Strong |

| C-S Stretch | IR/Raman | 800 - 600 | Weak to Medium |

Mass Spectrometry (MS) for Molecular Ion Characterization and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For "Thiazole, 4-chloro-2-fluoro-", high-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight, which allows for the confirmation of its elemental composition.

The mass spectrum would show a molecular ion peak [M]⁺. Due to the presence of chlorine, this peak would be accompanied by an isotopic peak [M+2]⁺ with an intensity of approximately one-third of the molecular ion peak, which is characteristic of a molecule containing one chlorine atom.

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule, providing valuable structural information. The fragmentation pathways of heterocyclic compounds can be complex, but some predictable patterns for "Thiazole, 4-chloro-2-fluoro-" would include:

Loss of a chlorine radical (•Cl) from the molecular ion.

Loss of a fluorine radical (•F) from the molecular ion.

Cleavage of the thiazole ring, leading to the formation of smaller, stable fragment ions. For instance, cleavage could lead to the loss of HCN or other small neutral molecules.

Retro-Diels-Alder (RDA) type reactions, which are common in heterocyclic systems, could lead to characteristic fragmentation patterns.

The analysis of these fragmentation patterns helps to piece together the structure of the molecule and confirm the positions of the substituents. scispace.comnih.govmdpi.com

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. nih.gov This technique provides unambiguous data on bond lengths, bond angles, and intermolecular interactions.

For "Thiazole, 4-chloro-2-fluoro-", a single-crystal X-ray diffraction study would yield a detailed molecular structure, confirming the planarity of the thiazole ring and the exact positions of the chloro and fluoro substituents. The resulting crystal structure would also reveal how the molecules pack in the crystal lattice, providing insights into intermolecular forces such as halogen bonding or π-π stacking interactions. nih.govmdpi.com While obtaining a suitable crystal can be a challenge, the information gained is invaluable for understanding the molecule's solid-state properties. researchgate.net

Microwave Spectroscopy for Gas-Phase Structural Analysis

Microwave spectroscopy is a high-resolution technique used to study the rotational spectra of molecules in the gas phase. It provides extremely precise information about the moments of inertia of a molecule, from which its geometry can be determined with very high accuracy. furman.edu

The application of microwave spectroscopy to "Thiazole, 4-chloro-2-fluoro-" would allow for the determination of its rotational constants (A, B, and C). nih.gov From these constants, the precise bond lengths and angles in the gas phase can be calculated. This technique is sensitive enough to distinguish between different isotopic species (isotopologues), which can further refine the structural determination. nsf.gov Furthermore, analysis of the hyperfine structure in the rotational spectrum, caused by the nuclear quadrupole moments of the chlorine and nitrogen atoms, can provide information about the electronic environment around these nuclei. nih.govnih.gov

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a cornerstone technique in the characterization of novel compounds, providing quantitative information about the elemental composition of a substance. This analytical method is fundamental for confirming the empirical formula of a newly synthesized compound, such as Thiazole, 4-chloro-2-fluoro-. The technique determines the percentage by weight of each element within a sample, which is then compared against the theoretically calculated percentages derived from the compound's proposed molecular formula.

The empirical formula represents the simplest whole-number ratio of atoms of each element present in a compound. For Thiazole, 4-chloro-2-fluoro-, the molecular formula is established as C₃HClFNS. Based on this formula, the theoretical elemental composition can be precisely calculated using the atomic weights of carbon (C), hydrogen (H), chlorine (Cl), fluorine (F), nitrogen (N), and sulfur (S).

In a typical experimental workflow, a small, precisely weighed sample of the purified compound undergoes combustion in a specialized instrument known as an elemental analyzer. This process converts the elements into simple, detectable gases. For instance, carbon is converted to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas. Sulfur is typically converted to sulfur dioxide. Specific analytical techniques, such as ion chromatography or ion-selective electrode methods, are employed for the determination of halogens like chlorine and fluorine. The amounts of these resulting products are meticulously measured, allowing for the calculation of the mass percentage of each element in the original sample.

The close agreement between the experimentally determined percentages and the calculated theoretical values serves as crucial evidence for the structural integrity and purity of the synthesized Thiazole, 4-chloro-2-fluoro-. Scientific literature widely accepts a tolerance of ±0.4% between the found and calculated values as confirmation of a compound's empirical formula. nih.gov

Below is a data table detailing the theoretical elemental composition of Thiazole, 4-chloro-2-fluoro-. Experimental values obtained for a synthesized batch of this compound would be expected to align closely with these figures to validate its empirical formula.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 3 | 36.03 | 25.81 |

| Hydrogen | H | 1.01 | 1 | 1.01 | 0.72 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 25.41 |

| Fluorine | F | 19.00 | 1 | 19.00 | 13.62 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 10.04 |

| Sulfur | S | 32.07 | 1 | 32.07 | 22.99 |

| Total | 139.57 | 100.00 |

For illustrative purposes, research on other substituted thiazole derivatives demonstrates the practical application of this technique. For example, in the characterization of a compound with the molecular formula C₁₇H₁₅N₅O₄S, the calculated elemental composition was C, 52.98%; H, 3.92%; N, 18.17%; S, 8.32%. The experimentally found values were C, 52.89%; H, 3.81%; N, 18.06%; S, 8.23%, all of which fall within the acceptable ±0.4% margin, thereby confirming the empirical formula of the synthesized molecule. mdpi.com This comparative analysis is a critical step in the rigorous scientific validation of new chemical entities.

Absence of Specific Research Data for Thiazole, 4-chloro-2-fluoro-

Following a comprehensive search for scientific literature and computational data, it has been determined that there is a notable absence of published research specifically focused on the chemical compound Thiazole, 4-chloro-2-fluoro- . Consequently, the generation of a detailed article adhering to the requested outline on its theoretical and computational investigations is not possible at this time.

The user's request specified a strict focus on "Thiazole, 4-chloro-2-fluoro-" and an outline requiring in-depth discussion and data tables on several advanced computational chemistry topics:

Density Functional Theory (DFT) Studies: Including electronic structure and ground state geometries.

Ab Initio and Semi-Empirical Methods (e.g., MP2): For structural and energetic analysis.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis: To predict reactivity.

Electrostatic Potential Maps: For identifying reactive sites.

Molecular Dynamics Simulations: To explore conformational space and interactions.

Computational Prediction of Chemical Reactivity and Mechanistic Pathways.

Searches for this specific molecule did not yield any dedicated studies that would provide the necessary data (e.g., optimized bond lengths and angles, HOMO-LUMO energy values, electrostatic potential distributions, or reaction pathways) to accurately and authoritatively populate these sections.

While a considerable body of research exists for the broader class of thiazole derivatives, applying findings from other substituted thiazoles to "Thiazole, 4-chloro-2-fluoro-" would be speculative and would not meet the required standards of scientific accuracy. Creating an article under these circumstances would necessitate the fabrication or misattribution of data, which is contrary to the principles of factual and reliable information dissemination.

Therefore, until specific computational and theoretical research on "Thiazole, 4-chloro-2-fluoro-" is published and becomes available, a scientifically rigorous and detailed article as requested cannot be constructed.

Theoretical and Computational Investigations of Thiazole, 4 Chloro 2 Fluoro

Theoretical Studies on Halogen Bonding and Other Non-Covalent Interactions

A comprehensive analysis in this area would typically involve the use of computational methods such as Density Functional Theory (DFT) to model the electron distribution around the halogen atoms (chlorine and fluorine) on the thiazole (B1198619) ring. Key aspects of such a study would include:

Identification and Characterization of σ-holes: Investigating the regions of positive electrostatic potential on the outer surface of the chlorine and fluorine atoms, which are crucial for forming halogen bonds.

Interaction Energies: Calculating the strength of potential halogen bonds with various halogen bond acceptors.

Geometric Parameters: Determining the optimal bond lengths and angles for these non-covalent interactions.

Analysis of Other Non-Covalent Interactions: Exploring the possibility and nature of other interactions, such as pnictogen or chalcogen bonds, involving the nitrogen and sulfur atoms of the thiazole ring.

Without specific research on Thiazole, 4-chloro-2-fluoro-, any discussion would be purely speculative and not based on documented scientific findings.

Solvent Effects in Computational Modeling of Thiazole, 4-chloro-2-fluoro-

The study of solvent effects is critical for understanding a molecule's behavior in different chemical environments. Computational models are used to simulate these effects, and a detailed investigation would typically include:

Implicit Solvation Models: Applying models like the Polarizable Continuum Model (PCM) to understand how the bulk solvent properties influence the molecule's geometry and electronic structure.

Explicit Solvation Models: Using molecular dynamics (MD) simulations to study the specific interactions between the thiazole derivative and individual solvent molecules.

Comparative Analysis: Evaluating how different solvents (e.g., polar vs. non-polar) affect the strength and nature of the non-covalent interactions, including halogen bonding.

The absence of published studies on Thiazole, 4-chloro-2-fluoro- means that no data is available to populate tables or provide detailed research findings on how solvents modulate its theoretical properties.

Chemical Reactivity and Transformation Mechanisms of Thiazole, 4 Chloro 2 Fluoro

Nucleophilic Substitution Reactions Involving Halogen Atoms

The electron-deficient nature of the 4-chloro-2-fluoro-thiazole ring system makes it a suitable substrate for nucleophilic aromatic substitution (SNAr). In such reactions, a nucleophile attacks an electron-poor carbon atom, leading to the displacement of a leaving group. Both the C2 and C4 positions are susceptible to nucleophilic attack due to the electron-withdrawing properties of the adjacent nitrogen and sulfur atoms and the attached halogens. pharmaguideline.com

The regioselectivity of nucleophilic substitution—whether the fluorine at C2 or the chlorine at C4 is displaced—depends on several factors, including the reaction mechanism and conditions.

Addition-Elimination Mechanism : This is the most common pathway for SNAr. It involves two steps: the initial attack of the nucleophile to form a resonance-stabilized negative intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. libretexts.org The rate-determining step is typically the formation of this intermediate. The stability of the Meisenheimer complex is enhanced by electron-withdrawing groups that can delocalize the negative charge. In 4-chloro-2-fluoro-thiazole, the C2 position is inherently the most electron-deficient site, which would favor nucleophilic attack at this position. pharmaguideline.com

Halogen Reactivity : In SNAr reactions, the C-F bond is often more reactive than the C-Cl bond. This is contrary to the bond strengths (C-F > C-Cl). The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. youtube.com This electronic effect often outweighs the leaving group ability (where I > Br > Cl > F).

Therefore, in a competitive scenario, nucleophilic attack is generally predicted to occur preferentially at the C2 position, leading to the displacement of the fluoride ion. However, the lability of the leaving group can be influenced by the specific nucleophile and reaction conditions. For instance, there are documented cases where a 4-chlorothiazole derivative is converted to a 4-fluorothiazole via SNAr, indicating that under specific conditions (e.g., using anhydrous Me₄N⁺ F⁻), chloride can be the more effective leaving group. nih.gov

| Position | Halogen | Driving Factor for Nucleophilic Attack | Predicted Outcome |

| C2 | Fluorine | Highly electrophilic carbon due to ring electronics and fluorine's high electronegativity. pharmaguideline.comyoutube.com | Preferential site for substitution with most nucleophiles. |

| C4 | Chlorine | Better leaving group ability compared to fluorine (in some contexts). | Substitution may occur under specific conditions or with certain nucleophiles. nih.gov |

Electrophilic Aromatic Substitution Reactions on the Thiazole (B1198619) Ring System

Electrophilic aromatic substitution involves the attack of an electrophile on the aromatic ring. For the thiazole nucleus, these reactions preferentially occur at the C5 position, which is the most electron-rich. pharmaguideline.com However, the Thiazole, 4-chloro-2-fluoro- molecule is strongly deactivated towards electrophilic attack.

The reasons for this deactivation are:

Inherent Electron Deficiency : The thiazole ring itself is an electron-poor system.

Inductive Effects : Both the fluorine and chlorine atoms are highly electronegative and exert strong electron-withdrawing inductive effects, further reducing the electron density of the ring system.

Similar electron-deficient heterocyclic systems are known to be inert towards common electrophilic substitution reactions like nitration, halogenation, and sulfonation under standard conditions. core.ac.ukresearchgate.net Therefore, forcing Thiazole, 4-chloro-2-fluoro- to undergo electrophilic substitution would likely require harsh reaction conditions and highly reactive electrophiles. If the reaction were to proceed, it would be highly regioselective for the C5 position.

Functionalization Reactions of the Thiazole Core

Transition-metal-catalyzed cross-coupling reactions are the most effective strategies for the alkylation and arylation of halogenated heterocycles. The Suzuki-Miyaura coupling, which utilizes a palladium catalyst to couple an organoboron compound with a halide, is a prominent example. organic-chemistry.orgresearchgate.net

In the context of 4-chloro-2-fluoro-thiazole, the regioselectivity of these reactions is determined by the relative reactivity of the C-F and C-Cl bonds in the key oxidative addition step of the catalytic cycle. baranlab.org Generally, the order of reactivity for carbon-halogen bonds in palladium-catalyzed cross-coupling is C-I > C-Br > C-Cl >> C-F. The C-F bond is typically unreactive under standard Suzuki conditions.

This reactivity trend strongly suggests that alkylation and arylation reactions on 4-chloro-2-fluoro-thiazole will occur selectively at the C4 position, with the C-Cl bond undergoing oxidative addition to the palladium catalyst while the C-F bond at the C2 position remains intact. This provides a reliable method for selective functionalization at C4.

| Reaction | Reagents | Position of Functionalization | Rationale |

| Suzuki Coupling | R-B(OH)₂, Pd catalyst, Base | C4 | C-Cl bond is significantly more reactive than the C-F bond in the oxidative addition step. baranlab.org |

| Stille Coupling | R-Sn(Alkyl)₃, Pd catalyst | C4 | Reactivity follows the same general trend as Suzuki coupling (C-Cl > C-F). |

Direct acylation and sulfonylation of the thiazole ring, such as in Friedel-Crafts type reactions, are forms of electrophilic aromatic substitution. As discussed in section 5.2, the 4-chloro-2-fluoro-thiazole ring is highly deactivated towards electrophilic attack. Consequently, direct Friedel-Crafts acylation or sulfonylation on the ring is expected to be very challenging and likely to fail under standard conditions. Alternative methods, such as the introduction of these functional groups via cross-coupling reactions with appropriate reagents, would be a more viable synthetic approach.

Regioselectivity and Stereoselectivity in Thiazole, 4-chloro-2-fluoro- Transformations

Regioselectivity is a critical aspect of the chemistry of 4-chloro-2-fluoro-thiazole, determining the outcome of its transformations. Stereoselectivity is generally not a factor in reactions directly involving the aromatic ring, as it is planar.

The key regioselective outcomes can be summarized as follows:

Nucleophilic Aromatic Substitution (SNAr) : The reaction is predicted to be regioselective for the C2 position . This is governed by the electronic properties of the thiazole ring, where C2 is the most electrophilic carbon, a factor enhanced by the highly electronegative fluorine atom. pharmaguideline.comyoutube.com

Electrophilic Aromatic Substitution : This reaction, if it occurs, will be highly regioselective for the C5 position . This position is the nucleophilic center of the thiazole ring. pharmaguideline.com

Palladium-Catalyzed Cross-Coupling : These reactions are regioselective for the C4 position . This is dictated by the much greater reactivity of the C-Cl bond compared to the C-F bond towards oxidative addition by the palladium catalyst. baranlab.org

This predictable regioselectivity allows 4-chloro-2-fluoro-thiazole to be used as a versatile building block, where different positions on the ring can be functionalized sequentially using different types of reactions.

Oxidation and Reduction Pathways of Thiazole, 4-chloro-2-fluoro-

The thiazole ring can undergo both oxidation and reduction, although its aromaticity provides a degree of stability.

Oxidation : Oxidation of thiazoles typically occurs at the ring nitrogen atom to form a thiazole N-oxide. wikipedia.org Common oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA) can be used for this purpose. The presence of electron-withdrawing halogen groups on 4-chloro-2-fluoro-thiazole would decrease the nucleophilicity of the nitrogen atom, making oxidation more difficult compared to an unsubstituted thiazole. Oxidation can also potentially occur at the sulfur atom, leading to non-aromatic sulfoxides and sulfones, though this is less common. wikipedia.org

Reduction : The thiazole ring is generally stable to catalytic hydrogenation with platinum and to metal-in-acid reductions. pharmaguideline.com More potent reducing agents can affect the ring. For example, reduction with sodium borohydride can lead to the formation of thiazolidines (fully saturated ring). thieme-connect.de Conversely, harsh reduction using reagents like Raney Nickel can lead to desulfurization and complete degradation of the ring structure. pharmaguideline.com The halogen substituents are expected to be stable under many reducing conditions but could be susceptible to reduction under certain catalytic or single-electron transfer conditions.

Carbon-Hydrogen (C-H) Activation in Halogenated Thiazole Functionalization

Carbon-hydrogen (C-H) activation is a powerful strategy in organic synthesis that allows for the direct functionalization of C-H bonds. In the context of halogenated thiazoles, this approach offers a direct route to introduce new substituents onto the thiazole ring, bypassing the need for pre-functionalized starting materials. The single C-H bond in Thiazole, 4-chloro-2-fluoro- is located at the C5 position.

The electronic environment of the thiazole ring is significantly influenced by the two halogen substituents. Both fluorine at the C2 position and chlorine at the C4 position are electron-withdrawing, which generally deactivates the ring towards electrophilic attack but can facilitate reactions involving deprotonation or metalation at the C-H bond.

Transition metal-catalyzed C-H activation, particularly with palladium catalysts, is a well-established method for the functionalization of heterocycles. For thiazole derivatives, C-H activation typically occurs at the C2 or C5 position, depending on the substitution pattern and the directing group, if any. In the case of Thiazole, 4-chloro-2-fluoro-, the C5-H is the only available site for such a reaction. The reaction would likely proceed via a concerted metalation-deprotonation (CMD) pathway or through oxidative addition of the C-H bond to the metal center.

Table 1: Plausible C-H Activation Reactions of Thiazole, 4-chloro-2-fluoro-

| Reaction Type | Catalyst/Reagents | Expected Product |

| Direct Arylation | Pd(OAc)₂, P(o-tol)₃, K₂CO₃, Aryl-Halide | 5-Aryl-4-chloro-2-fluorothiazole |

| Direct Alkenylation | Pd(OAc)₂, Ag₂O, Alkene | 5-Alkenyl-4-chloro-2-fluorothiazole |

| Direct Alkylation | Pd(OAc)₂, Norbornene, Alkyl-Halide | 5-Alkyl-4-chloro-2-fluorothiazole |

Note: This table represents hypothetical reactions based on known C-H activation methodologies for similar heterocyclic systems. Specific reaction conditions would require experimental optimization.

Donor–Acceptor Reactions

The concept of donor-acceptor interactions is central to understanding the reactivity of many organic molecules. In such reactions, an electron-rich species (the donor) interacts with an electron-poor species (the acceptor). The thiazole ring itself can act as either a donor or an acceptor depending on the nature of its substituents and the reacting partner.

The presence of two strongly electronegative halogen atoms (F and Cl) on the thiazole ring of Thiazole, 4-chloro-2-fluoro- significantly lowers the electron density of the aromatic system. This electronic depletion enhances its character as an electron acceptor . Consequently, it is expected to react readily with electron-rich species (donors).

For instance, in the formation of charge-transfer complexes, Thiazole, 4-chloro-2-fluoro- could interact with electron-rich aromatic compounds or other π-donors. This interaction would involve the transfer of electron density from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the thiazole acceptor. The stability and nature of such complexes would be influenced by the electronic properties of the donor molecule.

Intramolecular Nucleophilic Substitution Reactions

Intramolecular nucleophilic substitution reactions are ring-forming reactions where a nucleophile and an electrophile are present within the same molecule. For such a reaction to occur with a derivative of Thiazole, 4-chloro-2-fluoro-, a side chain containing a suitable nucleophile would need to be attached to the thiazole ring, typically at the C5 position.

The carbon atoms of the thiazole ring are electrophilic, particularly C2 and C4, due to the presence of the halogen atoms. The chlorine atom at the C4 position is a potential leaving group in a nucleophilic aromatic substitution (SNAr) reaction. If a nucleophilic group (e.g., -OH, -NH₂, -SH) were tethered to the C5 position via a flexible linker, an intramolecular cyclization could be envisioned.

The feasibility of such a reaction would depend on several factors, including:

The nature of the nucleophile.

The length and flexibility of the linker chain, which governs the ability to form a stable ring (typically 5- or 6-membered rings are favored).

The reaction conditions (e.g., presence of a base to deprotonate the nucleophile).

Table 2: Potential Intramolecular Cyclization Products from C5-Substituted 4-chloro-2-fluorothiazole Derivatives

| C5-Substituent with Nucleophile | Expected Fused Ring System |

| -(CH₂)n-OH | Thiazolo[5,4-b]dihydrooxepine derivative (for n=3) |

| -(CH₂)n-NH₂ | Thiazolo[5,4-b]dihydropyridine derivative (for n=3) |

| -(CH₂)n-SH | Thiazolo[5,4-b]dihydrothiepine derivative (for n=3) |

Note: The formation of these fused heterocyclic systems is hypothetical and would be subject to the principles of ring-closing reactions.

Photochemical Reactions

The study of photochemical reactions of heterocyclic compounds often reveals complex isomerization and rearrangement pathways. Upon absorption of ultraviolet light, molecules are promoted to an excited state, where their reactivity can be dramatically different from their ground state behavior.

For thiazole derivatives, photochemical irradiation can lead to ring isomerization, fragmentation, or cycloaddition reactions. The specific outcome is highly dependent on the substitution pattern and the reaction conditions (e.g., wavelength of light, solvent, presence of sensitizers).

While no specific photochemical studies on Thiazole, 4-chloro-2-fluoro- have been reported, related halogenated aromatic compounds are known to undergo photodehalogenation or photoisomerization. It is conceivable that irradiation of Thiazole, 4-chloro-2-fluoro- could lead to:

Homolytic cleavage of the C-Cl or C-F bond: This would generate a thiazolyl radical, which could then undergo further reactions such as hydrogen abstraction from the solvent or dimerization.

Ring scrambling: Photochemical isomerization could potentially lead to the formation of other isomeric thiazoles or even isothiazoles, although this is often a complex and low-yielding process.

The relative strength of the C-F bond compared to the C-Cl bond suggests that photocleavage of the C-Cl bond would be the more likely initial event.

Cycloaddition and Dimerization Reactions

Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems. The thiazole ring can participate in cycloaddition reactions either as a diene or a dienophile, although its aromatic character generally makes it a reluctant participant in Diels-Alder type reactions unless activated by appropriate substituents.

The electron-deficient nature of the Thiazole, 4-chloro-2-fluoro- ring system, due to the halogen substituents, would make it a more likely candidate to act as a dienophile in [4+2] cycloaddition reactions with electron-rich dienes. The C4=C5 double bond would be the most probable site of reaction.

Dimerization reactions, particularly photodimerization, are also a possibility for activated alkenes. Under photochemical conditions, two molecules of Thiazole, 4-chloro-2-fluoro- could potentially undergo a [2+2] cycloaddition across their C4=C5 double bonds to form a cyclobutane-fused bis-thiazole derivative. The stereochemistry of such a dimer would be dependent on the reaction conditions and the excited state involved.

Role of Thiazole, 4 Chloro 2 Fluoro As a Synthetic Building Block and Precursor

Applications in Complex Heterocyclic Scaffold Synthesis

The unique arrangement of reactive sites on Thiazole (B1198619), 4-chloro-2-fluoro- makes it an ideal precursor for constructing more complex, fused heterocyclic systems. The presence of two different halogen atoms allows for regioselective substitution reactions, which is a key strategy in building diverse molecular architectures. Standard approaches to forming 1,3-thiazole-containing structures often involve the Hantzsch synthesis, which combines α-halocarbonyl compounds with thioamides. researchgate.net Derivatives like 4-chloro-2-fluoro-thiazole represent post-synthesis intermediates that can be further elaborated.

The synthesis of fused heterocyclic systems is a cornerstone of drug discovery, and halogenated thiazoles are instrumental in this regard.

Quinazolinones: These structures can be synthesized through various methods, including copper-catalyzed aerobic oxidative coupling. Current time information in Jammu Division, IN. While direct synthesis from 4-chloro-2-fluoro-thiazole is not explicitly detailed in available literature, related chloro- and fluoro-substituted building blocks are used to prepare quinazolinone precursors. researchgate.netnih.gov The general strategy would involve nucleophilic substitution at the chloro or fluoro position of the thiazole ring by an appropriate aminobenzamide derivative, followed by cyclization to form the fused thiazolo-quinazolinone scaffold.

Thiazolidinones: 4-Thiazolidinones are a well-known class of heterocyclic compounds with a broad spectrum of biological activities. researchgate.net The synthesis often involves the reaction of amines, aldehydes, and mercaptoacetic acid. A precursor like Thiazole, 4-chloro-2-fluoro-, could be modified by first substituting one of the halogens with an amino group. This resulting aminothiazole could then participate in the classical three-component reaction to yield a thiazole-substituted thiazolidinone, creating a hybrid molecular structure.

Pyrimidinones: Thiazolo-pyrimidinone derivatives have been developed for their biological relevance, often through solid-phase synthesis techniques. nih.govresearchgate.net A plausible synthetic route using Thiazole, 4-chloro-2-fluoro- would involve a nucleophilic substitution reaction where an appropriate amine displaces the chlorine at the C4 position, followed by cyclization with a suitable partner to construct the fused pyrimidinone ring. The reactivity of the halogen atoms is key to enabling these transformations.

Precursor in Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. rsc.org Thiazole derivatives are frequently synthesized using MCRs, and they can also serve as key components in such reactions. nih.govnih.govbenthamdirect.com

Thiazole, 4-chloro-2-fluoro- is an ideal candidate for MCRs. For instance, a reaction could be designed where a nucleophile displaces the chlorine atom, and a second reactive site on that nucleophile then participates in a subsequent intramolecular cyclization or a further reaction with another component. The development of novel MCRs provides a powerful pathway to generate large libraries of diverse thiazole-containing compounds for screening in drug discovery. mdpi.com

Advanced Materials Science Applications for Thiazole Derivatives

Beyond pharmaceuticals, thiazole derivatives have garnered significant interest in materials science due to their unique electronic and photophysical properties. researchgate.net The thiazole ring can act as a π-electron bridge, facilitating charge transfer, which is a desirable characteristic for optical and electronic materials. chim.ityoutube.com

The thiazole core is a key component in fluorescent materials and dyes. chim.it The natural bioluminescent compound luciferin, found in fireflies, is a thiazole derivative. chim.it The fluorescence properties of synthetic thiazoles can be finely tuned by introducing various substituents onto the ring.

The incorporation of fluorine, as in Thiazole, 4-chloro-2-fluoro-, is particularly relevant. Fluorine's high electronegativity can modulate the electronic properties of the molecule, influencing its absorption and emission spectra. tandfonline.com Research has shown that thiazole-based materials can be designed to emit light across the visible spectrum, from blue to orange-red, making them promising for applications in solid-state lighting and organic light-emitting devices (OLEDs). nih.govresearchgate.netrsc.org The photophysical properties are highly dependent on the molecular structure and crystal packing. rsc.org

Table 1: Selected Thiazole Derivatives and their Photophysical Properties

| Compound Family | Emission Color | Potential Application |

|---|---|---|

| Isatin–Thiazole Hybrids | Tunable / White Light | White Organic Light Emitting Devices (WOLEDs) researchgate.net |

| Thiazolo[5,4-d]thiazole (TTz) | Blue to Orange-Red | Solid-State Photonics, Optical Devices nih.govrsc.org |

This table contains interactive data. Click on a row to learn more about each compound family.

The application of thiazole derivatives extends to more specialized areas of materials science. While specific research on Thiazole, 4-chloro-2-fluoro- in these fields is not prominent, the properties of the thiazole scaffold suggest potential. Thiazole-containing dyes have been used commercially for decades, indicating their stability and tunable color properties relevant for sensitizers. wikipedia.org In the realm of advanced displays, molecules that can form liquid crystal phases are required. The rigid, polarizable structure of the thiazole ring is a common feature in molecules designed for ferroelectric liquid crystal displays, although this remains an area of exploratory research for this specific class of compounds.

Future Directions and Emerging Research Avenues for Thiazole, 4 Chloro 2 Fluoro

Development of Novel and Green Synthetic Methodologies

The synthesis of thiazole (B1198619) derivatives has traditionally relied on methods that can involve harsh conditions, hazardous solvents, and lengthy reaction times. Future research will prioritize the development of novel and green synthetic routes for Thiazole, 4-chloro-2-fluoro- that are more efficient, safer, and environmentally benign.

Key areas of exploration include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and higher product purity. tandfonline.comresearchgate.netnih.gov The application of microwave irradiation to the classical Hantzsch thiazole synthesis or its modern variations could provide a rapid and efficient pathway to Thiazole, 4-chloro-2-fluoro-. tandfonline.combepls.com

Use of Green Solvents: Shifting away from conventional volatile organic compounds (VOCs) is a cornerstone of sustainable chemistry. Research into using green solvents such as water, polyethylene (B3416737) glycol (PEG), or Deep Eutectic Solvents (DESs) for the synthesis of this compound is a promising avenue. bepls.comsemanticscholar.org DESs, which are mixtures of hydrogen bond donors and acceptors, are particularly attractive due to their low toxicity, biodegradability, and potential for reuse. nih.govrsc.org

Catalyst Innovation: The exploration of eco-friendly catalysts, such as biocatalysts or reusable heterogeneous catalysts, can significantly improve the sustainability of the synthesis. mdpi.com For instance, developing a process that utilizes a recyclable catalyst like chitosan (B1678972) hydrogel could minimize waste and simplify product purification. mdpi.com Catalyst-free methods, potentially conducted in water or under solvent-free conditions, also represent a significant goal. bepls.com

| Methodology | Conventional Approach | Green Chemistry Approach | Potential Advantages of Green Approach |

|---|---|---|---|

| Energy Source | Conventional heating (reflux) | Microwave irradiation, Ultrasonic irradiation | Reduced reaction time, Lower energy consumption, Uniform heating tandfonline.commdpi.com |

| Solvents | Volatile organic compounds (e.g., DMF, ethanol, chlorobenzene) nih.gov | Water, Supercritical fluids, Deep Eutectic Solvents (DESs), PEG bepls.comsemanticscholar.org | Reduced toxicity and environmental impact, Increased safety, Potential for recyclability rsc.org |

| Catalysts | Homogeneous acid/base catalysts | Heterogeneous catalysts, Biocatalysts (enzymes), Phase-transfer catalysts mdpi.commdpi.com | Easy separation and recovery, Reusability, Milder reaction conditions mdpi.com |

Application of Advanced Spectroscopic Techniques for Dynamic Studies

While standard spectroscopic methods like 1H and 13C NMR are crucial for structural confirmation, advanced techniques can provide deeper insights into the dynamic behavior of Thiazole, 4-chloro-2-fluoro-. Understanding its conformational dynamics, intermolecular interactions, and electronic properties is key to predicting its behavior in various applications.

Future research should leverage techniques such as:

Two-Dimensional (2D) NMR Spectroscopy: Methods like COSY, HSQC, and NOESY can elucidate through-bond and through-space correlations, providing unambiguous structural assignment and insights into the molecule's preferred conformation in solution. news-medical.netopenpubglobal.com NOESY, in particular, can reveal spatial proximities between atoms, which is critical for understanding intramolecular dynamics. news-medical.net

Ultrafast Spectroscopy: Techniques operating on the femtosecond timescale can be employed to study the electronic dynamics of the molecule upon excitation. spectroscopyonline.commdpi.com This is particularly relevant for exploring potential applications in materials science or photochemistry, where understanding excited-state behavior is crucial.

Solid-State NMR (ssNMR): For studying the compound in a solid or aggregated state, ssNMR can provide information on molecular structure, packing, and dynamics that is inaccessible in solution-phase studies. nih.gov

| Technique | Information Gained | Potential Application for Thiazole, 4-chloro-2-fluoro- |

|---|---|---|

| 2D NMR (COSY, HSQC, HMBC) | Scalar coupling networks, one-bond and multiple-bond heteronuclear correlations. openpubglobal.com | Unambiguous assignment of proton and carbon signals; confirmation of molecular structure. |

| 2D NMR (NOESY/ROESY) | Through-space correlations, intramolecular distances. news-medical.net | Determination of solution-state conformation and dynamic interactions between substituents and the thiazole ring. |

| Ultrafast Spectroscopy | Real-time observation of molecular and electronic dynamics on the femtosecond timescale. spectroscopyonline.com | Studying excited-state properties for potential photochemical or optoelectronic applications. |

| Solid-State NMR (ssNMR) | Molecular structure, polymorphism, and dynamics in the solid phase. nih.gov | Characterizing the crystalline structure and intermolecular interactions in solid samples. |

Integration of Machine Learning and Artificial Intelligence in Computational Chemical Design

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by accelerating the design and discovery of new molecules with desired properties. nih.gov For Thiazole, 4-chloro-2-fluoro-, these computational tools can be used to predict its properties and guide the synthesis of novel derivatives.

Emerging avenues in this area include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: By building QSAR models, researchers can establish a mathematical relationship between the structural features of thiazole derivatives and their biological activity or physical properties. nih.govlaccei.org This allows for the in silico screening of virtual libraries of compounds based on the Thiazole, 4-chloro-2-fluoro- scaffold, prioritizing the most promising candidates for synthesis. laccei.org

Predictive Modeling for Physicochemical Properties: AI algorithms can be trained to predict properties such as solubility, toxicity, and reactivity based on molecular structure. This can de-risk and streamline the development process for new materials or therapeutic agents derived from Thiazole, 4-chloro-2-fluoro-.

Generative Models for de Novo Design: Advanced AI models can design entirely new molecules based on desired parameters. By using Thiazole, 4-chloro-2-fluoro- as a starting fragment, these models could generate novel structures with potentially enhanced efficacy or functionality for specific applications.

Exploration of New and Unprecedented Reactivity Profiles

The presence of both a chloro and a fluoro substituent on the thiazole ring creates a unique electronic landscape that may lead to novel reactivity. The fluorine atom at the 2-position and the chlorine atom at the 4-position, both being electron-withdrawing, significantly influence the electron density and reactivity of the heterocyclic ring.

Future research should focus on:

Computational Reactivity Studies: Density Functional Theory (DFT) calculations can be used to model the electronic structure, predict sites of nucleophilic or electrophilic attack, and calculate the activation energies for various potential reactions. researchgate.netnih.gov Such studies can guide experimental work by identifying the most plausible reaction pathways. acs.orgnih.gov

Selective Functionalization: Investigating selective C-H functionalization or cross-coupling reactions at the unoccupied 5-position of the thiazole ring could open up pathways to a wide array of novel derivatives. The electronic influence of the existing halogen atoms will be a critical factor in the outcome of these reactions.

Nucleophilic Aromatic Substitution (SNAr): A systematic study of SNAr reactions could reveal the relative lability of the chloro versus the fluoro substituent under various conditions. This could lead to selective and controlled substitution, providing a powerful tool for molecular diversification.

Contribution to Sustainable Chemical Synthesis and Method Development

Beyond its own synthesis, Thiazole, 4-chloro-2-fluoro- can serve as a valuable model compound for the broader development of sustainable chemical methodologies. Its well-defined structure and the presence of multiple reactive sites make it an excellent substrate for testing and validating new green chemistry protocols. mdpi.comsemanticscholar.org

This compound can contribute by:

Benchmarking Green Methodologies: Using the synthesis of Thiazole, 4-chloro-2-fluoro- as a benchmark to compare the efficiency and environmental impact of different green technologies (e.g., MAOS vs. ultrasonic irradiation, different green solvents). mdpi.comnih.gov

Developing Atom-Economical Reactions: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, a core principle of green chemistry. Retrosynthesis software can aid in identifying shorter, more atom-economical pathways. synthiaonline.com

Facilitating Catalyst Recovery and Reuse: The synthesis of this target molecule can be used to test the long-term stability and reusability of novel catalytic systems, a key factor in creating economically viable and sustainable industrial processes. rsc.org

Q & A

Q. What are the optimal synthetic routes for 4-chloro-2-fluoro-thiazole derivatives, and how do reaction conditions influence yield?

Methodological Answer:

- Synthesis via Cyclocondensation : Refluxing substituted phenacyl bromides with pyrazoline-1-carbothioamides in ethanol yields thiazole hybrids (61–85% yield). Solvent choice (e.g., ethanol vs. DMSO) significantly impacts reaction efficiency and purity .

- Halogenation Strategies : Direct fluorination/chlorination of thiazole precursors requires careful control of temperature and stoichiometry to avoid over-substitution. For example, using glacial acetic acid as a catalyst improves regioselectivity in benzaldehyde coupling reactions .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Post-reaction purification (e.g., recrystallization in water-ethanol mixtures) enhances product purity .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing 4-chloro-2-fluoro-thiazole derivatives?

Methodological Answer:

- Spectral Analysis :

- NMR : and NMR confirm substitution patterns (e.g., fluorine-induced deshielding at C2/C4) .

- FT-IR : Detect C-F (1100–1000 cm) and C-Cl (750–550 cm) stretches .

- Chromatography :

- HPLC : Use C18 columns with UV detection (254 nm) to resolve halogenated thiazoles from byproducts. Retention times correlate with halogen electronegativity .